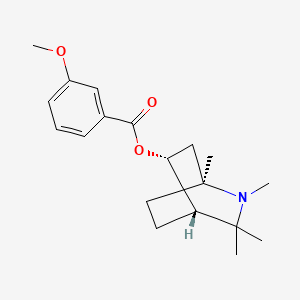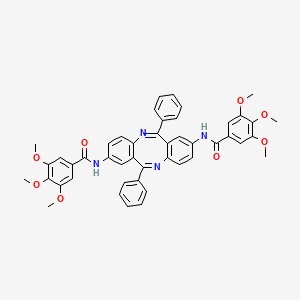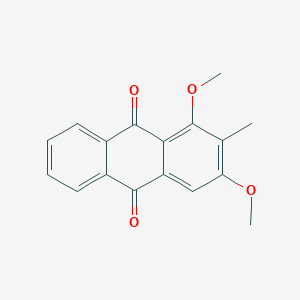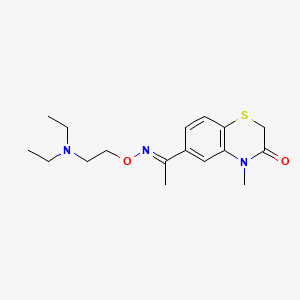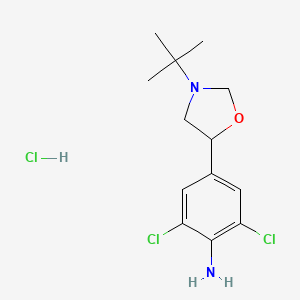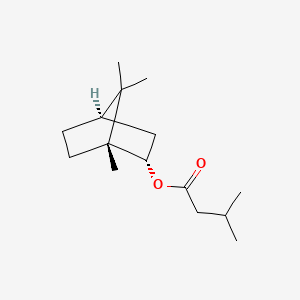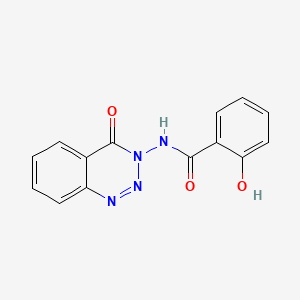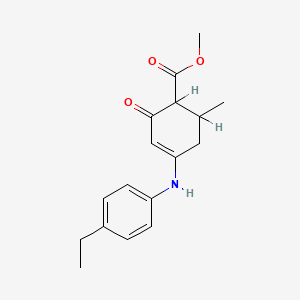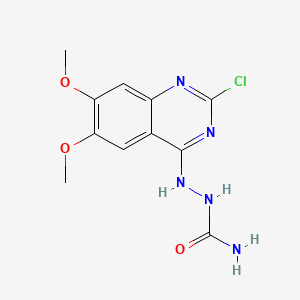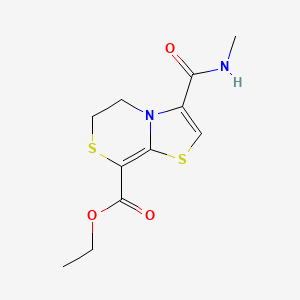
N,N'-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide is a complex chemical compound known for its unique structure and properties This compound is part of the crown ether family, which are cyclic chemical compounds that can form stable complexes with certain ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide typically involves multiple steps. The initial step often includes the preparation of diaza-18-crown-6, a macrocyclic compound, through a cyclization reaction involving ethylene glycol and ethylenediamine under acidic conditions. The next step involves the introduction of dimethylamidofluoromethylphosphonite groups through a nucleophilic substitution reaction. Finally, the compound is treated with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonite groups to phosphine.
Substitution: Nucleophilic substitution reactions can replace the dimethylamido groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted crown ethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can form complexes with metal ions, making it useful in studying metal ion transport and storage in biological systems.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism by which N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide exerts its effects involves the formation of stable complexes with metal ions. The crown ether moiety provides a cavity that can encapsulate metal ions, while the phosphonite groups enhance the binding affinity through additional coordination. This complexation can influence various molecular pathways, including ion transport and catalysis.
Comparison with Similar Compounds
Similar Compounds
Diaza-18-crown-6: A simpler crown ether without the phosphonite and diiodide groups.
N,N’-Bis(dimethylamido)phosphonite: Lacks the crown ether structure but contains similar phosphonite groups.
Fluoromethylphosphonite derivatives: Compounds with similar phosphonite groups but different overall structures.
Uniqueness
N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide is unique due to its combination of crown ether and phosphonite functionalities, which provide enhanced binding properties and reactivity. This makes it particularly useful in applications requiring strong and selective metal ion complexation.
Properties
CAS No. |
139194-05-1 |
|---|---|
Molecular Formula |
C18H42F2I2N4O4P2 |
Molecular Weight |
732.3 g/mol |
IUPAC Name |
dimethylamino-[16-(dimethylamino-fluoro-methylphosphaniumyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-fluoro-methylphosphanium;diiodide |
InChI |
InChI=1S/C18H42F2N4O4P2.2HI/c1-21(2)29(5,19)23-7-11-25-15-17-27-13-9-24(30(6,20)22(3)4)10-14-28-18-16-26-12-8-23;;/h7-18H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
GDPPPZWOUSCROJ-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)[P+](C)(N1CCOCCOCCN(CCOCCOCC1)[P+](C)(N(C)C)F)F.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


